molecular formula C12H10N4O B4750412 7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B4750412
M. Wt: 226.23 g/mol
InChI Key: VMLRJBBLHBFKCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04209621

Procedure details

A mixture of 2.54 g. of 3-amino-1,2,4-triazole and 6.15 g. of 3-dimethylamino-3'-methoxyacrylophenone in 25 ml. of glacial acetic acid is refluxed for 6 hours. The resulting mixture is worked up as described in Example 54 to give the product of the Example, m.p. 163°-165° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:6]=[CH:5][NH:4][N:3]=1.CN(C)[CH:9]=[CH:10][C:11]([C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([O:19][CH3:20])[CH:14]=1)=O>C(O)(=O)C>[CH3:20][O:19][C:15]1[CH:14]=[C:13]([C:11]2[N:3]3[N:4]=[CH:5][N:6]=[C:2]3[N:1]=[CH:9][CH:10]=2)[CH:18]=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NNC=N1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=CC(=O)C1=CC(=CC=C1)OC)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 2.54 g
CUSTOM
Type
CUSTOM
Details
to give the product of the Example, m.p. 163°-165° C.

Outcomes

Product
Name
Type
Smiles
COC=1C=C(C=CC1)C1=CC=NC=2N1N=CN2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.